

# Synthesis Protocol for Phenazine-1-carbohydrazide: An Application Note

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Compound of Interest		
Compound Name:	Phenazine-1-carbohydrazide	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of **Phenazine-1-carbohydrazide**, a derivative of the biologically active phenazine scaffold. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

## Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Phenazine-1-carboxylic acid (PCA), a key intermediate in this synthesis, is a naturally occurring antibiotic. [1] Its derivatization into **Phenazine-1-carbohydrazide** introduces a hydrazide moiety that can serve as a versatile synthon for the creation of novel compounds with potentially enhanced or modified biological activities. This protocol outlines a reliable method for the preparation of **Phenazine-1-carbohydrazide**, starting from commercially available precursors.

# **Synthesis Workflow**

The synthesis of **Phenazine-1-carbohydrazide** is a multi-step process that begins with the synthesis of Phenazine-1-carboxylic acid (PCA), followed by esterification and subsequent hydrazinolysis.





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Caption: Overall workflow for the synthesis of **Phenazine-1-carbohydrazide**.

# **Experimental Protocols**

## Part 1: Synthesis of Phenazine-1-carboxylic acid (PCA)

This procedure follows the Jourdan-Ullmann reaction and subsequent reductive ring closure.[1] [2]

#### Materials:

- Aniline
- 2-Bromo-3-nitrobenzoic acid
- Copper(I) iodide (CuI)
- Triethylamine
- Ethylene glycol

#### Procedure:

• In a 100 mL three-necked flask, combine aniline (2.5 g, 26.8 mmol), 2-bromo-3-nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0 mmol) in ethylene glycol (50.0 mL).



- Heat the reaction mixture at 95 °C for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice water.
- Acidify the mixture with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to yield Phenazine-1-carboxylic acid.

## Part 2: Synthesis of Phenazine-1-carbohydrazide

This two-step process involves the esterification of PCA followed by hydrazinolysis.[1][2]

#### Materials:

- Phenazine-1-carboxylic acid (PCA)
- Anhydrous ethanol
- Concentrated sulfuric acid
- Hydrazine hydrate

#### Procedure:

#### Step A: Esterification

- In an ice bath, slowly add concentrated sulfuric acid (1 mL) to anhydrous ethanol (100 mL).
- Allow the solution to return to room temperature.
- Add Phenazine-1-carboxylic acid (2.24 g, 10 mmol) to the ethanolic sulfuric acid solution.
- Reflux the mixture for 21 hours.
- · Monitor the reaction by TLC.



- After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester of PCA.

#### Step B: Hydrazinolysis

- Dissolve the crude ethyl ester from the previous step in ethanol.
- · Add hydrazine hydrate in excess.
- Reflux the mixture for a specified time (typically a few hours, monitor by TLC).
- Cool the reaction mixture to room temperature.
- The product, **Phenazine-1-carbohydrazide**, will precipitate out of the solution.
- Filter the precipitate, wash with cold ethanol, and dry to obtain the final product.

## **Characterization Data**

The following table summarizes the expected characterization data for Phenazine-1-carboxylic acid, the precursor to the target compound. While specific data for **Phenazine-1-carbohydrazide** is not extensively reported, the data for its derivatives can be used for comparative analysis.[1]



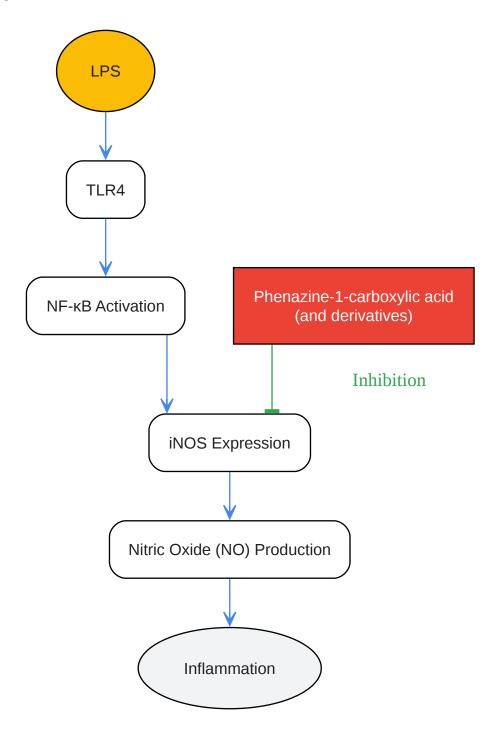
Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Spectroscopic Data
Phenazine-1- carboxylic acid	C13H8N2O2	224.21	242-244	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz): δ (ppm) consistent with the aromatic structure. <sup>13</sup> C NMR (CDCl <sub>3</sub> ): δ (ppm) shows a carboxylic acid carbon signal around 165.9 ppm. MS (ESI+): m/z 225.0654 [M+H]+.[2][3][4] [5][6]
Phenazine-1- carbohydrazide Derivative (Example)	C20H12B <b>r</b> 2N4O2	498.93 (for a dibromo- hydroxybenzylide ne derivative)	269-270	<sup>1</sup> H NMR (d-DMSO, 600 MHz): δ (ppm) 13.70 (s, 1H, NH), 12.64 (s, 1H, OH), 8.80 (s, 1H, N=CH), 8.67-7.88 (m, aromatic protons). HRMS (ESI+): m/z 498.9400 [M+H]+.[1]

# **Biological Activity and Potential Signaling Pathway**

Phenazine-1-carboxylic acid and its derivatives have demonstrated a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[5] One of the reported mechanisms for the anti-inflammatory activity of PCA is the suppression of



inducible nitric oxide synthase (iNOS) expression and the subsequent reduction of nitric oxide (NO) production, which is often induced by lipopolysaccharide (LPS) in inflammatory responses.[5]



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Caption: Proposed anti-inflammatory signaling pathway of PCA.



## Conclusion

This application note provides a comprehensive protocol for the synthesis of **Phenazine-1-carbohydrazide**. The detailed experimental procedures and characterization data serve as a valuable resource for researchers aiming to synthesize and explore the potential of this and related phenazine derivatives in various fields of chemical and biological sciences. The outlined anti-inflammatory pathway of the parent compound, PCA, suggests a potential area of investigation for novel carbohydrazide derivatives.

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